molecular formula C8H3BrFNO2 B1341299 5-Bromo-7-fluoroindoline-2,3-dione CAS No. 874830-75-8

5-Bromo-7-fluoroindoline-2,3-dione

Cat. No.: B1341299
CAS No.: 874830-75-8
M. Wt: 244.02 g/mol
InChI Key: YLDKCLPACIIYJC-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrFNO2. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its bromine and fluorine substitutions, which can significantly influence its chemical properties and reactivity .

Scientific Research Applications

5-Bromo-7-fluoroindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

While the mechanism of action for “5-Bromo-7-fluoroindoline-2,3-dione” is not explicitly mentioned, similar compounds such as bis-isatin derivatives have been found to inhibit DJ-1 deglycase, a protein involved in tumorigenesis and cancer progression .

Preparation Methods

The synthesis of 5-Bromo-7-fluoroindoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with bromine under controlled conditions. Another method utilizes microwave-assisted synthesis, where 5-fluoroindoline-2,3-dione reacts with bromine in the presence of a copper catalyst under microwave irradiation. This method offers advantages such as shorter reaction times and higher yields .

Chemical Reactions Analysis

5-Bromo-7-fluoroindoline-2,3-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper catalysts, bromine, and various anilines. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

5-Bromo-7-fluoroindoline-2,3-dione can be compared with other indoline derivatives, such as:

  • 5-Bromo-6-fluoroindoline-2,3-dione
  • 7-Fluoroindoline-2,3-dione
  • 5,6,7-Trifluoroindoline-2,3-dione

These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical properties and reactivity. The presence of both bromine and fluorine in this compound makes it unique and potentially more versatile in certain applications .

Properties

IUPAC Name

5-bromo-7-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKCLPACIIYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588465
Record name 5-Bromo-7-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588465
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Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874830-75-8
Record name 5-Bromo-7-fluoro-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874830-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione
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